2-cyano-N-isopropylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

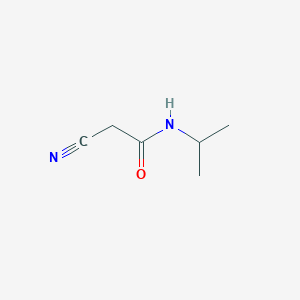

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAHXFVORLJMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352832 | |

| Record name | 2-cyano-N-isopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52573-74-7 | |

| Record name | 2-cyano-N-isopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-(propan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyano-N-isopropylacetamide: Synthesis, Applications, and Core Principles for Drug Development

Senior Application Scientist Insight: This document provides a comprehensive technical overview of 2-Cyano-N-isopropylacetamide, identified by the CAS Number 52573-74-7 .[1][2][3][4] It is designed for researchers, medicinal chemists, and process development scientists. Beyond a simple recitation of facts, this guide delves into the causality of its synthetic pathways, its strategic utility in modern drug discovery, and the essential safety protocols that ensure its effective and responsible application in a laboratory setting. We will explore not just the "what" but the "why," grounding our discussion in established chemical principles and field-proven methodologies.

Core Compound Identification and Physicochemical Profile

This compound is a member of the cyanoacetamide family of compounds. These molecules are characterized by a nitrile group and an amide functional group, making them versatile building blocks in organic synthesis. The presence of the N-isopropyl group modifies the compound's steric and electronic properties, influencing its reactivity and the characteristics of its downstream derivatives. Its utility is primarily as a synthetic intermediate for creating more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry.[5][6]

Data Presentation: Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source |

| CAS Number | 52573-74-7 | [1][2][3] |

| Molecular Formula | C₆H₁₀N₂O | [2][3] |

| Molecular Weight | 126.16 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 62°C | [2][3] |

| Boiling Point | 307.0 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| LogP | -0.69 | [2] |

| Flash Point | 139.5 ± 23.2 °C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of N-substituted cyanoacetamides is a well-established area of organic chemistry.[5] The most direct and common approach involves the aminolysis of a cyanoacetic acid ester, such as ethyl cyanoacetate, with the corresponding amine—in this case, isopropylamine.

Causality in Synthetic Protocol:

The reaction hinges on the nucleophilic attack of the isopropylamine's nitrogen atom on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol to yield the desired amide. The choice of an ester (like ethyl cyanoacetate) over cyanoacetic acid itself is often strategic; esters are typically more reactive towards amines under neutral or slightly basic conditions and avoid the acid-base neutralization that would occur with the free acid, which would render the amine non-nucleophilic. While other methods exist, such as using coupling agents with cyanoacetic acid, the ester aminolysis route is often favored for its simplicity and atom economy.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for cyanoacetamide synthesis.[7]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and a suitable solvent such as ethanol (2-3 mL per gram of ester).

-

Amine Addition: While stirring at room temperature, slowly add isopropylamine (1.1-1.2 eq) to the solution. The reaction is often exothermic; addition should be controlled to maintain a moderate temperature.

-

Reaction Execution: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Cool the resulting concentrated solution or oil in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

-

Purification: Wash the crude product with a small amount of cold ethanol or a non-polar solvent like hexane to remove residual impurities. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene). Dry the final product under vacuum.

Mandatory Visualization: Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its role as a versatile synthetic precursor. The activated methylene group (the -CH₂- between the cyano and carbonyl groups) is particularly reactive and serves as a key handle for carbon-carbon bond formation.

3.1 Keystone in Heterocyclic Synthesis

Cyanoacetamide derivatives are foundational reagents in multicomponent reactions for building complex heterocyclic scaffolds.[5] For instance, they are widely used in reactions like the Gewald reaction to produce substituted thiophenes or in condensations with carbonyl compounds to form a variety of pyridines and pyrimidines. These heterocyclic cores are prevalent in a vast number of approved drugs, making intermediates like this compound highly valuable. The N-isopropyl group can provide desirable lipophilicity and metabolic stability to the final drug candidate.

3.2 Knoevenagel Condensation and Bioactive Derivatives

The activated methylene group readily participates in Knoevenagel condensations with aldehydes and ketones.[8] This reaction creates α,β-unsaturated cyanoacetamide derivatives, a class of compounds that has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The resulting Michael acceptor system in these products can covalently interact with biological nucleophiles, such as cysteine residues in enzymes, which is a common mechanism of action for many targeted therapies.[9]

Mandatory Visualization: Role as a Synthetic Precursor

Caption: Synthetic utility of this compound as a precursor.

Environmental, Health, and Safety (EHS) Protocol

As with any laboratory chemical, a thorough understanding of the associated hazards is paramount. This compound is classified as hazardous.

Trustworthiness Through Self-Validating Systems: A robust safety protocol is a self-validating one. This means having engineering controls (fume hood), personal protective equipment (PPE), and emergency procedures established before handling the compound. The information below is derived from globally harmonized system (GHS) classifications and should be supplemented with a review of the full Safety Data Sheet (SDS) from your supplier.[10][11]

Data Presentation: GHS Hazard and Precautionary Statements

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[10][11] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3][11] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3][11] |

| Skin Irritation | H315 | Causes skin irritation.[10][11] |

| Eye Irritation | H319 | Causes serious eye irritation.[10][11] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[10] |

Mandatory Handling and Emergency Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields.[10][11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][12]

-

First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][12]

-

First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10][12]

-

First Aid (Ingestion): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10][12]

-

First Aid (Inhalation): IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound (CAS: 52573-74-7) is more than a simple chemical reagent; it is a strategic asset in the synthesis-driven fields of drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its activated methylene group make it an indispensable tool for medicinal chemists. By understanding the principles behind its synthesis and application, and by adhering to rigorous safety protocols, researchers can effectively leverage this compound to construct novel molecular architectures with significant therapeutic potential.

References

- Title: this compound 52573-74-7 CAS NO.

- Title: this compound | CAS#:52573-74-7 Source: Chemsrc URL

- Title: SAFETY DATA SHEET Source: Fisher Scientific URL

- Title: Synthesis, and synthetic applications of cyanoacetamides Source: ResearchG

- Title: N1-ISOPROPYL-2-CYANOACETAMIDE CAS#: 52573-74-7 Source: ChemWh

- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL

- Title: SAFETY DATA SHEET Source: TCI Chemicals URL

- Title: cyanoacetamide Source: Organic Syntheses Procedure URL:[Link]

- Title: this compound Source: MySkinRecipes URL

- Title: The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)

- Title: Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. This compound 52573-74-7, CasNo.52573-74-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 2. This compound | CAS#:52573-74-7 | Chemsrc [chemsrc.com]

- 3. N1-ISOPROPYL-2-CYANOACETAMIDE | 52573-74-7 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

2-cyano-N-isopropylacetamide physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-N-isopropylacetamide

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 52573-74-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's identity, structure, core physical characteristics, and spectroscopic signature. By explaining the causality behind experimental choices and providing detailed methodologies, this guide serves as an authoritative resource for the handling, characterization, and application of this important synthetic intermediate.

Chemical Identity and Molecular Structure

This compound, with the molecular formula C6H10N2O, is a member of the N-substituted cyanoacetamide class of compounds.[1] These molecules are valuable building blocks in organic synthesis, particularly for the creation of heterocyclic compounds.[2]

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: 2-Cyano-N-(1-methylethyl)-acetamide, N1-ISOPROPYL-2-CYANOACETAMIDE[3][4]

The molecular architecture features three key functional groups: a nitrile group (-C≡N), a secondary amide group (-CONH-), and an isopropyl substituent. The interplay between the electron-withdrawing nitrile group, the hydrogen-bonding capabilities of the amide, and the steric bulk of the isopropyl group dictates its physicochemical properties and reactivity.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical state and solubility of a compound are critical parameters for its storage, handling, and application in synthetic protocols or biological assays. This compound is a white to off-white solid at ambient conditions.[4]

| Property | Value | Source |

| Appearance | White to off-white Solid | [4] |

| Melting Point | 62 °C | [1][3][4] |

| Boiling Point | 307.0 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Storage | Store at room temperature | [4] |

Melting Point

The melting point of 62 °C is consistent with a small organic molecule possessing moderate intermolecular forces, primarily hydrogen bonding from the secondary amide and dipole-dipole interactions from the nitrile and carbonyl groups.[1][3][4] This relatively low melting point suggests a well-ordered crystal lattice that does not require extreme thermal energy to overcome.

Solubility

Spectroscopic and Analytical Characterization

Establishing the identity and purity of a compound is a cornerstone of scientific integrity. The following spectroscopic techniques are essential for the unambiguous characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the isopropyl and methylene groups.

-

C≡N Stretch: A sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹. The nitrile stretch is a highly reliable diagnostic peak.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

N-H Bend (Amide II): A peak of variable intensity around 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum should display four distinct signals:

-

Amide N-H: A broad singlet, typically in the 7.5-8.5 ppm range, whose position can be solvent-dependent.

-

Isopropyl CH: A septet (or multiplet) around 4.0-4.2 ppm, coupled to the six methyl protons.

-

Methylene CH₂: A singlet around 3.4-3.6 ppm. The adjacent cyano group is strongly deshielding.

-

Isopropyl CH₃: A doublet around 1.1-1.2 ppm, integrating to six protons, coupled to the single isopropyl CH proton.

¹³C NMR: The carbon NMR spectrum should reveal six distinct carbon environments:

-

Carbonyl C=O: ~165-170 ppm.

-

Nitrile C≡N: ~115-120 ppm.

-

Isopropyl CH: ~41-43 ppm.

-

Methylene CH₂: ~25-27 ppm.

-

Isopropyl CH₃: ~22-23 ppm (two equivalent carbons).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 126, corresponding to the molecular weight of the compound.[1][3]

-

Key Fragments: Fragmentation would likely occur via cleavage of the amide bond or loss of the isopropyl group, leading to characteristic daughter ions. A study on related N-monosubstituted cyanoacetamides showed that fission of carbon-carbon bonds next to the carbonyl function or nitrogen are common fragmentation pathways.[7]

Caption: Standard workflow for the synthesis and analytical validation of a chemical entity.

Experimental Methodologies

Protocol 4.1: Determination of Melting Point

The trustworthiness of a melting point measurement relies on proper sample preparation and calibrated equipment. This protocol describes a standard method using a digital melting point apparatus.

Objective: To determine the melting range of a purified sample of this compound.

Materials:

-

Purified this compound (dry, crystalline solid).

-

Capillary tubes (closed at one end).

-

Digital melting point apparatus (e.g., Mel-Temp® or similar).

Procedure:

-

Sample Preparation: Place a small amount of the dry sample on a clean, dry surface. Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.

-

Packing: Invert the tube and tap its closed end firmly on a hard surface to pack the sample down to a height of 2-3 mm. A tightly packed, uniform sample is crucial for accurate measurement.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run by increasing the temperature at a rate of 10-15 °C/minute to get a rough estimate.

-

Accurate Measurement: For the precise measurement, set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (62 °C).

-

Slow Heating: Once the target temperature is reached, reduce the heating rate to 1-2 °C/minute. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is reported as T1-T2. A pure compound should exhibit a sharp melting range of 1-2 °C.

Synthesis and Purification Overview

Cyanoacetamides are typically synthesized through the amidation of cyanoacetic esters.[2][8] The synthesis of this compound would plausibly involve the reaction between an ethyl or methyl cyanoacetate and isopropylamine.

Caption: A plausible synthetic route to this compound.

The reaction is typically performed in a suitable solvent and may be heated to drive it to completion. The workup procedure involves removing the ethanol byproduct and any unreacted starting materials. Purification is often achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene), chosen to maximize the solubility of the desired product at high temperatures and minimize it at low temperatures, while impurities remain in solution.

Conclusion

This compound is a well-defined crystalline solid with a distinct set of physical and spectroscopic properties. Its melting point of 62 °C, coupled with its predicted solubility in common organic solvents, makes it a tractable compound for laboratory use. The characteristic signatures in IR, NMR, and mass spectrometry provide a robust framework for its unambiguous identification and quality control. This technical guide provides the foundational data and methodologies required for the confident use of this compound in research and development settings.

References

- Chemsrc. (2025). This compound | CAS#:52573-74-7.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

- ChemWhat. (n.d.). N1-ISOPROPYL-2-CYANOACETAMIDE CAS#: 52573-74-7.

- Chemsrc. (2025). N-Isopropylacetamide | CAS#:1118-69-0.

- National Center for Biotechnology Information. (n.d.). Isopropylacetamide. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem.

- Wang, J., et al. (2017). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. ResearchGate.

- Ingersoll, A. W., & Burns, B. K. (1922). cyanoacetamide. Organic Syntheses.

- Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor.

- Stilinović, V., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate.

Sources

- 1. This compound | CAS#:52573-74-7 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. chemwhat.com [chemwhat.com]

- 4. N1-ISOPROPYL-2-CYANOACETAMIDE | 52573-74-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Cyano-N-isopropylacetamide

This technical guide provides a comprehensive overview of 2-cyano-N-isopropylacetamide, a key intermediate in various synthetic pathways. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document will detail the synthesis, purification, and rigorous characterization of this compound, with a special focus on its melting point determination.

Introduction

This compound (CAS No. 52573-74-7) is a member of the cyanoacetamide family of compounds. These molecules are valuable building blocks in organic synthesis due to the presence of multiple reactive sites: a nitrile group, an amide, and an active methylene group. This trifecta of functionality allows for a diverse range of chemical transformations, making them crucial precursors for the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceuticals. An accurate understanding and characterization of the physicochemical properties of this compound, particularly its melting point, are paramount for its effective use in research and development. The melting point serves as a critical indicator of purity, and a sharp melting range is often a prerequisite for subsequent reactions and formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 52573-74-7 | [1] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [2], [3] |

| Melting Point | 62 °C | [1] |

| Boiling Point | 307.0 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is most commonly and economically achieved through the direct reaction of an alkyl cyanoacetate with a primary or secondary amine. This amidation reaction is a straightforward and efficient method to produce the desired product.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Ethyl cyanoacetate

-

Isopropylamine

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1 equivalent).

-

Slowly add isopropylamine (1.1 equivalents) to the flask. The reaction can be exothermic, so slow addition is recommended. The reaction can be performed neat or in a solvent like ethanol.

-

Heat the reaction mixture to reflux (approximately 80-90 °C if neat) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to purification by recrystallization.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound, which is essential for accurate melting point determination. The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.

Selection of a Recrystallization Solvent

An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a solvent system of isopropanol and water or ethanol and water is effective. Alternatively, a single solvent system using a mixture of ethyl acetate and hexanes can be employed.

Recrystallization Protocol (Two-Solvent System: Isopropanol/Water)

-

Dissolve the crude this compound in a minimal amount of hot isopropanol.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

To the hot solution, add water dropwise until the solution becomes faintly cloudy.

-

Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold isopropanol/water mixture.

-

Dry the crystals under vacuum.

Caption: Two-solvent recrystallization workflow.

Melting Point Determination

The melting point of a pure crystalline solid is a characteristic physical property. A sharp melting range is a strong indicator of high purity.[4] For impure compounds, the melting point is typically depressed and occurs over a wider range.[4]

Capillary Melting Point Method

This is a traditional and widely used method for determining the melting point of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the purified this compound is completely dry.

-

If necessary, finely powder a small amount of the sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10-15 °C below the expected melting point (62 °C).

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The melting point is reported as the range between these two temperatures. For pure this compound, a sharp melting range of 61-63 °C is expected.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more accurate and detailed picture of the melting process than the capillary method. A DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

Experimental Parameters for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Reference: An empty, crimped aluminum pan.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

Expected DSC Thermogram:

The DSC thermogram of a pure sample of this compound is expected to show a single, sharp endothermic peak.

-

Onset Temperature: The temperature at which the melting process begins. This should be close to 62 °C.

-

Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

The absence of other thermal events, such as additional melting peaks or exothermic transitions, would further confirm the purity and the absence of polymorphic forms under the experimental conditions. The potential for polymorphism should always be considered for cyanoacetamide derivatives, as different crystalline forms will exhibit different melting points.[6]

Caption: Workflow for DSC analysis.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of the synthesized this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 6.5-7.0 (br s, 1H): Amide N-H proton. The broadness is due to quadrupole broadening and potential hydrogen bonding.

-

δ 4.1-4.2 (m, 1H): Isopropyl C-H proton (septet).

-

δ 3.4 (s, 2H): Methylene (CH₂) protons adjacent to the cyano and carbonyl groups.

-

δ 1.2 (d, 6H): Two equivalent methyl (CH₃) groups of the isopropyl moiety.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 163: Amide carbonyl carbon (C=O).

-

δ 116: Nitrile carbon (C≡N).

-

δ 42: Isopropyl methine carbon (CH).

-

δ 26: Methylene carbon (CH₂).

-

δ 22: Isopropyl methyl carbons (CH₃).

Conclusion

This technical guide has outlined the synthesis, purification, and detailed characterization of this compound, with a particular emphasis on the determination of its melting point. The accurate measurement of the melting point, corroborated by techniques such as DSC and confirmed by spectroscopic methods like NMR, is fundamental to ensuring the quality and reliability of this important chemical intermediate for its applications in research and development. The provided protocols offer a robust framework for scientists to produce and validate high-purity this compound for their synthetic needs.

References

- This compound | CAS#:52573-74-7 | Chemsrc. (n.d.).

- Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (n.d.).

- Melting point determination. (n.d.).

- Nesterov, V. N., & Nesterov, V. V. (2004). Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide.

- cyanoacetamide - Organic Syntheses Procedure. (n.d.).

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).

- Objective: The following document describes the standard operating procedure for Melting point apparatus. Scope. (2022, December 31).

- DSC Analysis of Polymers | Thermal - EAG Laboratories. (n.d.).

- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).

- The DSC thermograms of the roxithromycin raw material, chloroform... | Download Scientific Diagram - ResearchGate. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- This compound - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.).

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymorphism and solvolysis of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. torontech.com [torontech.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility of 2-cyano-N-isopropylacetamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape

In the realm of pharmaceutical development and chemical synthesis, understanding the solubility of a compound is a cornerstone of process design, formulation, and bioavailability assessment. This guide is dedicated to a comprehensive exploration of the solubility characteristics of 2-cyano-N-isopropylacetamide. However, a thorough review of the existing scientific literature reveals a scarcity of specific solubility data for this particular molecule.

To provide a robust and practical resource, this guide will therefore adopt a dual approach. We will first present the available physicochemical properties of this compound. Subsequently, we will leverage the extensive research conducted on a closely related analog, 2-cyanoacetamide, as a surrogate to discuss the fundamental principles of solubility, experimental determination methodologies, and the thermodynamic drivers of the dissolution process. This approach ensures that researchers and scientists are equipped with the necessary theoretical framework and practical protocols to investigate the solubility of this compound or any new chemical entity.

Part 1: Physicochemical Profile of this compound

This compound is a chemical compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol .[1] Its unique structure, featuring a cyano group and an isopropyl-substituted amide, suggests its potential as a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical or agrochemical applications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52573-74-7 | [1][3] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Melting Point | 62 °C | [1] |

| Appearance | Solid or liquid | [4] |

The melting point of 62 °C indicates that this compound is a solid at room temperature.[1] Understanding its solubility is crucial for any application involving its dissolution in a solvent for reaction, purification, or formulation.

Part 2: Solubility of 2-cyanoacetamide as a Predictive Model

Given the limited direct data for this compound, we will now turn our attention to its close structural analog, 2-cyanoacetamide (CAS: 107-91-5). This compound has been the subject of several solubility studies, providing a valuable dataset to understand the factors governing the dissolution of cyano-substituted acetamides.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Both this compound and 2-cyanoacetamide possess a polar amide group capable of hydrogen bonding, as well as a polar cyano group. The presence of the non-polar isopropyl group in this compound will likely influence its solubility profile compared to the less sterically hindered and more polar 2-cyanoacetamide.

Solubility Data of 2-cyanoacetamide in Various Solvents

A study on the solubility of 2-cyanoacetamide in fourteen pure solvents at temperatures ranging from 273.15 K to 318.15 K provides significant insights. The solubility was found to follow the order: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[5] This trend highlights the compound's preference for polar aprotic and protic solvents.

Table 2: Solubility Order of 2-cyanoacetamide in Selected Solvents [5]

| Solvent | Classification | Relative Solubility |

| N,N-dimethylformamide | Polar Aprotic | Very High |

| Acetone | Polar Aprotic | High |

| Water | Polar Protic | High |

| Acetonitrile | Polar Aprotic | Moderate |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Low |

| n-Butanol | Polar Protic | Very Low |

| Dichloromethane | Nonpolar | Very Low |

This data suggests that solvents capable of strong dipole-dipole interactions and hydrogen bonding are effective at dissolving 2-cyanoacetamide. It is reasonable to hypothesize that this compound will exhibit a similar, though not identical, solubility pattern. The presence of the isopropyl group may slightly increase its solubility in less polar solvents compared to 2-cyanoacetamide.

Part 3: Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of a compound is essential for generating reliable data. The gravimetric method is a widely used and accepted technique for this purpose.[6]

Gravimetric Solubility Determination Workflow

The following protocol outlines the steps for determining the solubility of a compound like this compound in a given solvent at a specific temperature.

dot

Caption: Gravimetric method for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add a known volume of the desired solvent to a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

Add an excess amount of the solute (e.g., this compound) to the solvent to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

After stirring, turn off the stirrer and allow the undissolved solid to settle at the bottom of the vessel for several hours.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid drawing any solid particles.

-

Transfer the aliquot to a pre-weighed vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained.

-

Weigh the vial with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the weight of the vial with the dried solute and the empty vial.

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

-

Part 4: Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[7] The process is spontaneous if ΔG is negative. The Gibbs free energy change is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the following equation:

ΔG = ΔH - TΔS

-

Enthalpy of Dissolution (ΔH): This represents the heat absorbed or released during the dissolution process. An endothermic process (ΔH > 0) requires energy to break the solute-solute and solvent-solvent interactions, which is then compensated by the energy released from forming solute-solvent interactions.[7] Most dissolution processes for crystalline solids are endothermic.[8]

-

Entropy of Dissolution (ΔS): This represents the change in randomness or disorder of the system. The dissolution of an ordered crystalline solid into a disordered solution generally leads to an increase in entropy (ΔS > 0).[7]

The temperature dependence of solubility is described by the van't Hoff equation. For an endothermic dissolution process, an increase in temperature will lead to an increase in solubility.[8] Studies on 2-cyanoacetamide have shown that its solubility increases with increasing temperature in various solvents, indicating an endothermic dissolution process.[5][6] It is highly probable that this compound will exhibit similar behavior.

Visualizing the Dissolution Process

The dissolution of a crystalline solid can be conceptualized as a three-step process, as illustrated below.

dot

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CAS#:52573-74-7 | Chemsrc [chemsrc.com]

- 4. This compound 52573-74-7, CasNo.52573-74-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-Cyano-N-isopropylacetamide from Ethyl Cyanoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-N-isopropylacetamide, a valuable building block in medicinal and organic chemistry. The synthesis is achieved through the aminolysis of ethyl cyanoacetate with isopropylamine. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses process optimization and troubleshooting, and outlines critical safety considerations. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application, grounded in established chemical principles.

Introduction and Significance

This compound is a member of the N-substituted cyanoacetamide family, which are highly versatile precursors for synthesizing a wide range of heterocyclic compounds like pyridones and pyrimidines.[1] The unique structural motif, featuring a reactive methylene group positioned between a nitrile and an amide, allows for participation in various condensation and cyclization reactions.[1][2] Its derivatives are of significant interest in drug discovery due to their demonstrated pharmacological activities. A robust and well-understood synthetic route is therefore essential for researchers in this field.

The most direct and atom-economical approach for this synthesis is the direct nucleophilic acyl substitution of ethyl cyanoacetate with isopropylamine.[2][3] This guide focuses on this specific transformation, offering a deep dive into its practical execution.

The Underlying Chemistry: Aminolysis of an Ester

The conversion of an ester to an amide via reaction with an amine is known as aminolysis.[4] This reaction proceeds via a nucleophilic addition-elimination mechanism, a cornerstone of carbonyl chemistry.

Mechanism Breakdown:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine at the electrophilic carbonyl carbon of ethyl cyanoacetate. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom.[5]

-

Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a transient, zwitterionic tetrahedral intermediate.[5] A rapid proton transfer, often facilitated by another molecule of the amine acting as a base, neutralizes the intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the ethoxide ion (⁻OCH₂CH₃), which is a moderately effective leaving group.[4]

-

Deprotonation: The positively charged (protonated) amide and the basic ethoxide ion undergo a final acid-base reaction. The ethoxide deprotonates the amide to yield the final, neutral this compound product and ethanol as a byproduct.

This entire mechanistic sequence is visualized in the diagram below.

Caption: Reaction mechanism for the aminolysis of ethyl cyanoacetate.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and is based on well-established procedures for the aminolysis of ethyl cyanoacetate.[6][7] The procedure includes reaction setup, workup, and purification steps.

Reagent and Materials Data

A summary of the properties and quantities for the key reagents is provided below. This protocol is based on a 0.5 mole scale of the limiting reagent, ethyl cyanoacetate.

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Amount (g) | Amount (mL) | Role |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.063 | 0.50 | 56.6 | 53.2 | Limiting Reagent |

| Isopropylamine | C₃H₉N | 59.11 | 0.690 | 0.75 | 44.3 | 64.3 | Nucleophile (Excess) |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~0.81 | - | - | As needed | Solvent/Recrystallization |

| Deionized Water | H₂O | 18.02 | 1.000 | - | - | As needed | Washing/Precipitation |

Experimental Workflow Diagram

The overall process from setup to final product is outlined in the following workflow.

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (53.2 mL, 0.50 mol).

-

Amine Addition: To the stirring ethyl cyanoacetate, slowly add isopropylamine (64.3 mL, 0.75 mol) over 5-10 minutes. The reaction is exothermic; a slight warming of the flask is expected. If the temperature rises significantly, the flask can be briefly cooled in a water bath.

-

Reaction: Seal the flask (e.g., with a septum or stopper) to prevent the volatile isopropylamine from escaping. Continue stirring the mixture at room temperature for 1-2 hours. The mixture may become cloudy or solidify as the product begins to crystallize.

-

Crystallization and Cooling: After the initial reaction period, allow the flask to stand at room temperature for an additional hour. Subsequently, place the flask in an ice-water bath for 30-60 minutes to ensure complete precipitation of the product.[6]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Press the solid firmly with a spatula to remove as much of the mother liquor as possible.

-

Washing: Wash the filter cake with two portions of ice-cold 50:50 ethanol/water (2 x 25 mL). This helps remove unreacted starting materials and the ethanol byproduct. Using a cold solvent minimizes loss of the desired product due to solubility.[6]

-

Drying: Transfer the white crystalline solid to a watch glass and allow it to air-dry, or place it in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The typical yield is in the range of 80-90%.

-

Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot 95% ethanol. If the solution has any color, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter and dry as before.

Process Optimization and Troubleshooting

-

Reaction Time and Temperature: While the reaction proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) can reduce the reaction time. However, this may also increase the formation of byproducts. For many amines, heating is required to drive the reaction to completion, but with a volatile amine like isopropylamine, this must be done in a sealed vessel or under reflux.[8]

-

Catalysis: While often unnecessary for primary amines, the reaction can be catalyzed by a catalytic amount of a base like sodium ethoxide.[9] This is more relevant for less reactive secondary amines.

-

Solvent Choice: The reaction can be run neat (without solvent), which is efficient. However, using a solvent like ethanol can help control the exotherm and facilitate stirring if the product precipitates rapidly.

-

Troubleshooting - Low Yield:

-

Incomplete Reaction: Confirm reaction completion using Thin Layer Chromatography (TLC). If starting material remains, extend the reaction time or consider gentle heating.

-

Loss During Workup: Ensure the wash solvent is ice-cold to minimize product dissolution. The mother liquor can also be concentrated to recover a second crop of crystals.[6]

-

-

Troubleshooting - Impure Product:

-

Residual Starting Material: An efficient wash is crucial. Recrystallization is the most effective method for removing impurities.

-

Side Reactions: A potential side reaction is the self-condensation of ethyl cyanoacetate or the hydrolysis of the nitrile group under harsh (e.g., strongly acidic or basic) conditions, though this is unlikely under the mild conditions described.

-

Safety and Hazard Management

All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ethyl Cyanoacetate (CAS: 105-56-6): Harmful if swallowed or in contact with skin.[10] Causes skin and serious eye irritation.[11] It is also a lachrymator (causes tears). Avoid inhalation of vapors. Store away from strong acids, bases, and oxidizing agents.[10]

-

Isopropylamine (CAS: 75-31-0): Highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled. Handle with extreme care in a fume hood.

-

Ethanol (CAS: 64-17-5): Flammable liquid. Handle away from ignition sources.

Ensure that eyewash stations and safety showers are readily accessible.[11][12] All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from ethyl cyanoacetate via aminolysis is a straightforward, high-yielding, and robust reaction suitable for a wide range of research applications. The mechanism follows a classical nucleophilic acyl substitution pathway. By adhering to the detailed protocol and safety guidelines presented in this document, researchers can reliably produce this valuable chemical intermediate. Understanding the key parameters of the reaction allows for effective troubleshooting and optimization, ensuring consistent and high-purity results.

References

- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.

- Master Organic Chemistry. (n.d.). Formation of Amides From Esters.

- Wikipedia. (n.d.). Amide.

- ChemistNate. (2021). Converting Esters to Amides: "Aminolysis". YouTube.

- Wentzel Lab. (2020). Ester reacting with amine to synthesize amides. YouTube.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

- Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS.

- Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses.

- Osman, A. H. (2022). Ethyl Cyanoacetate Reactions. ResearchGate.

- Adams, R., & Tuley, W. F. (n.d.). Ethyl cyanoacetate. Organic Syntheses.

- Wikipedia. (n.d.). Ethyl cyanoacetate.

- Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide.

- ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.

- Google Patents. (n.d.). US6130347A - Preparation of cyanoacetic esters.

- Alexander, E. R., & Cope, A. C. (n.d.). Ethyl n-butylcyanoacetate. Organic Syntheses.

- ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2a-d.

- Google Patents. (n.d.). US20010021787A1 - Process for preparing cyanoacetamide.

- Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.

- PrepChem.com. (n.d.). Synthesis of 2-cyanophenothiazine.

- Justia Patents. (2008). Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-cyano-N-isopropylacetamide

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-cyano-N-isopropylacetamide for researchers, scientists, and professionals in drug development. Given the limited specific toxicological data for this compound, this document synthesizes information from structurally similar compounds, established principles of laboratory safety for nitrile-containing molecules, and authoritative chemical safety resources. The protocols outlined herein are designed to be self-validating systems, emphasizing a proactive approach to risk mitigation.

Compound Profile and Hazard Identification

This compound is a molecule of interest in various research and development applications.[1] Its safe handling is predicated on a thorough understanding of its known physical properties and potential hazards, which are inferred from its chemical structure and data from analogous compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 52573-74-7 | [2] |

| Molecular Formula | C6H10N2O | [2] |

| Molecular Weight | 126.16 g/mol | [2][3] |

| Melting Point | 62°C | [2][3] |

| Boiling Point | 307.0 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

Hazard Analysis

Due to the absence of specific toxicological studies on this compound, a precautionary approach is warranted. The primary hazards are associated with its cyano group and potential irritant properties. Based on data from similar compounds like 2-cyanoacetamide and 2-cyano-N,N-diethylacetamide, the following hazards should be assumed:[4][5]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.

The cyano group (-CN) is of particular concern. While the toxicity of nitriles can vary significantly, some can release hydrogen cyanide (HCN) under acidic, alkaline, or high-temperature conditions.[7] Hydrogen cyanide is a potent and rapidly acting poison.[8] Therefore, all handling procedures must be designed to prevent exposure and the potential for HCN release.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: The laboratory should have adequate general ventilation.[6]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Nitrile gloves are recommended for handling this compound, providing good chemical resistance for incidental contact.[11][12][13] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[14][15] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should also be worn when there is a significant risk of splashes.[16]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[16] For larger quantities or when there is a higher risk of splashes, a chemically resistant apron is recommended.[16]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be strictly limited and subject to a thorough risk assessment), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Caption: Personal Protective Equipment (PPE) Workflow.

Handling and Storage

Safe Handling Practices

-

Avoid Dust and Aerosol Formation: Handle the solid compound carefully to minimize dust generation.[17] When preparing solutions, add the solid to the solvent slowly.

-

Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[14]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9][14] Do not eat, drink, or smoke in the laboratory.[9]

-

Work Surfaces: Protect work surfaces with absorbent, plastic-backed paper.[16] Decontaminate surfaces after use.

Storage Requirements

-

Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[9][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these may promote the release of hydrogen cyanide.[7][14]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Spills and Leaks

-

Evacuation: For large spills, evacuate the area immediately.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE, carefully sweep up the solid or absorb the liquid. Place the waste in a sealed, labeled container for proper disposal.[17] Do not use water to clean up spills of the solid material, as this could increase the risk of exposure.

-

Decontamination: Decontaminate the spill area thoroughly.

First Aid Measures

Given the potential for cyanide release, all first aid measures should be administered with the understanding that cyanide poisoning is a possibility.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a bag-valve-mask or other appropriate device; do not use mouth-to-mouth resuscitation.[9][18] Seek immediate medical attention.[19]

-

Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[19][20] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[8] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[8]

Caption: Emergency Response Decision Tree.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of it down the drain.

Conclusion

While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these protocols is rooted in the fundamental principles of chemical hygiene and risk mitigation for nitrile-containing compounds.

References

- First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. URL

- Cyanide poisoning recommendations on first aid treatment for employers and first aiders. URL

- This compound | CAS#:52573-74-7 | Chemsrc. URL

- Cyanide | Chemical Emergencies - CDC. URL

- Cyanide Toxicity Treatment & Management - Medscape Reference. URL

- Acute cyanide poisoning - First aid and medical support - WorkSafe WA. URL

- SAFETY DATA SHEET - Thermo Fisher Scientific. URL

- SAFETY D

- SAFETY D

- SAFETY D

- 3 - SAFETY D

- 2-Cyano-N-methylacetamide - Apollo Scientific. URL

- The Science And Safety Behind The Use Of Nitrile Gloves. URL

- SAFETY D

- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. URL

- Working with Chemicals - Prudent Practices in the Labor

- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. URL

- 2-CYANO-N,N-DIPROPYLACETAMIDE SDS, 53807-35-5 Safety D

- Why You Should use Nitrile Glove in Labor

- SAFETY D

- N1-ISOPROPYL-2-CYANOACETAMIDE CAS#: 52573-74-7; ChemWh

- 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. URL

- This compound 52573-74-7 CAS NO.52573-74-7. URL

- Chemical Properties of Acetamide, 2-cyano- (CAS 107-91-5) - Cheméo. URL

- 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem - NIH. URL

Sources

- 1. This compound 52573-74-7, CasNo.52573-74-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 2. This compound | CAS#:52573-74-7 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. westlab.com.au [westlab.com.au]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]

- 14. fishersci.ca [fishersci.ca]

- 15. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. npis.org [npis.org]

- 19. worksafe.wa.gov.au [worksafe.wa.gov.au]

- 20. monash.edu [monash.edu]

The Diverse Biological Activities of Cyanoacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The cyanoacetamide scaffold represents a privileged structural motif in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of cyanoacetamide derivatives, with a particular focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, structure-activity relationship (SAR) analysis, detailed experimental protocols, and in-silico approaches to facilitate the rational design and development of novel therapeutic agents based on the cyanoacetamide core.

Introduction: The Versatility of the Cyanoacetamide Scaffold

Cyanoacetamide (2-cyanoacetamide) is a reactive and versatile chemical entity characterized by an active methylene group flanked by a cyano and an amide moiety.[1] This unique electronic arrangement makes it an exceptional building block in organic synthesis, readily participating in a variety of chemical transformations, most notably the Knoevenagel condensation.[2][3] The resulting α,β-unsaturated cyanoacrylamide derivatives, along with other heterocyclic structures derived from cyanoacetamide, have demonstrated a remarkable spectrum of biological activities. This guide will delve into the key therapeutic areas where cyanoacetamide derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Cyanoacetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.

Mechanistic Insights into Anticancer Action

The anticancer effects of cyanoacetamide derivatives are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: A primary mechanism by which cyanoacetamide derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives trigger a cytocidal effect in cancer cells by upregulating the expression of key executioner caspases, namely caspase-3 and caspase-9.[4][5][6] This activation of the caspase cascade ultimately leads to the dismantling of the cell.

-

Inhibition of Metastasis and Angiogenesis: The spread of cancer to distant organs (metastasis) and the formation of new blood vessels to supply the tumor (angiogenesis) are critical for tumor progression. Certain cyanoacetamide derivatives have been shown to inhibit the expression of matrix metalloproteinases-2 and -9 (MMP-2 & MMP-9), enzymes crucial for the degradation of the extracellular matrix, a key step in metastasis.[4][5][6] Furthermore, these compounds can also inhibit the expression of Hypoxia-Inducible Factor-1alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two master regulators of angiogenesis.[4][5][6]

-

Kinase Inhibition: Many cyanoacetamide-containing heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines, function as potent protein kinase inhibitors. They can act as ATP-competitive or allosteric inhibitors of various kinases that are often dysregulated in cancer, including Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.[7]

A simplified representation of the signaling pathways targeted by cyanoacetamide derivatives in cancer is depicted below:

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various cyanoacetamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | PC3 (Prostate) | Varies | [4][5][6] |

| HepG2 (Liver) | Varies | [4][5][6] | |

| Phenothiazine based cyanoacrylamides (e.g., 6c) | AsPC1 (Pancreatic) | Varies | [3] |

| SW1990 (Pancreatic) | Varies | [3] | |

| Thiazole-based cyanoacrylamides (e.g., 5a) | MCF-7 (Breast) | 10.78 | [8] |

| Cyanochalcones (e.g., 5d) | Hela (Cervical) | 8.29 | [9] |

Note: The specific IC50 values for many derivatives are presented in the cited literature and vary depending on the specific chemical structure and the cancer cell line tested.

Structure-Activity Relationship (SAR) Insights

SAR studies provide valuable information for the rational design of more potent anticancer agents. For cyanoacetamide derivatives, several key structural features have been identified:

-

Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic ring attached to the cyanoacetamide core plays a crucial role in determining anticancer activity. For instance, in a series of thiazole-based cyanoacrylamides, a methoxy group at the R2 position and a bromine atom at the R1 position of the phenyl ring resulted in the highest cytotoxicity against MCF-7 cells.[8]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly influence activity. In some cases, electron-donating groups enhance activity, while in others, electron-withdrawing groups are favored. For example, some studies have shown that compounds with electron-withdrawing groups, such as bromine at two positions on the phenyl ring, exhibit reduced anticancer activity.[8]

-

Lipophilicity: The overall lipophilicity of the molecule can affect its ability to cross cell membranes and reach its intracellular target. Optimizing the lipophilicity is a key aspect of the drug design process.

Antimicrobial Activity: Combating Pathogenic Microbes

Cyanoacetamide derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many cyanoacetamide derivatives are still under investigation. However, in silico studies, such as molecular docking, have provided valuable insights into their potential targets. These studies suggest that cyanoacetamide derivatives may exert their antimicrobial effects by binding to and inhibiting the function of essential bacterial enzymes, such as DNA gyrase and other kinases, which are crucial for bacterial replication and survival.[10][11]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of cyanoacetamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| α,β-unsaturated 2-cyanoacetamide derivatives | Staphylococcus aureus | Varies | [2] |

| Bacillus cereus | Varies | [2] | |

| Escherichia coli | Varies | [2] | |

| 2-Amino-3-cyano-4H-chromene derivatives | Staphylococcus aureus | Varies | [12] |

| Escherichia coli | Varies | [12] | |

| Candida albicans | Varies | [12] |

Note: The specific MIC values are dependent on the individual compound and the microbial strain being tested. For detailed data, please refer to the cited literature.

Anticonvulsant Activity: Modulating Neuronal Excitability

A number of cyanoacetamide derivatives have been investigated for their potential to treat epilepsy and other seizure disorders. These compounds have shown efficacy in various animal models of epilepsy.

Mechanism of Anticonvulsant Action

The anticonvulsant activity of cyanoacetamide derivatives is thought to be mediated through the modulation of neuronal excitability. While the exact mechanisms are not fully elucidated for all derivatives, some are believed to act on voltage-gated ion channels, such as sodium channels, which play a critical role in the generation and propagation of action potentials.[13] By modulating these channels, cyanoacetamide derivatives can reduce the excessive neuronal firing that characterizes seizures.

Quantitative Anticonvulsant Activity Data

The anticonvulsant potency of compounds is often evaluated in animal models using the maximal electroshock (MES) test or chemically-induced seizure models (e.g., using pentylenetetrazole, PTZ). The effective dose (ED50) is the dose that protects 50% of the animals from seizures.

| Compound Class | Animal Model | ED50 (mg/kg) | Reference |

| N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester (D-23129) | Rat (MES, p.o.) | 2.87 | [14] |

| Mouse (scPTZ, p.o.) | 13.5 | [14] | |

| Hydantoin derivatives | Mouse/Rat (MES) | Varies | [13] |

Note: The ED50 values are highly dependent on the specific compound, animal model, and route of administration.

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Cyanoacetamide derivatives have demonstrated promising anti-inflammatory properties in both in vitro and in vivo models.

Mechanism of Anti-inflammatory Action